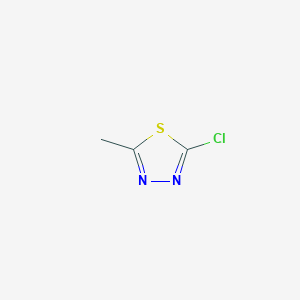

2-Chloro-5-methyl-1,3,4-thiadiazole

Description

Properties

IUPAC Name |

2-chloro-5-methyl-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3ClN2S/c1-2-5-6-3(4)7-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLGMBJDQYRJLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00513903 | |

| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53645-94-6 | |

| Record name | 2-Chloro-5-methyl-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00513903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-5-methyl-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-Chloro-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Chloro-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The primary synthetic route detailed is the Sandmeyer reaction, a reliable method for the conversion of a primary aromatic amine to a halide. This document includes a detailed experimental protocol for this synthesis, a summary of the compound's physical and chemical properties, and an analysis of its expected spectroscopic characteristics. The information is presented to be a valuable resource for researchers and professionals engaged in the synthesis and application of novel heterocyclic compounds.

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in a wide array of biologically active compounds, exhibiting properties such as antimicrobial, anticancer, and anti-inflammatory activities. The introduction of a chloro substituent at the 2-position of the 5-methyl-1,3,4-thiadiazole core can significantly modulate its electronic properties and reactivity, making it a versatile intermediate for the synthesis of more complex derivatives through nucleophilic substitution reactions. This guide outlines a robust laboratory-scale synthesis and the essential characterization techniques for this compound.

Synthesis of this compound

The synthesis of this compound is most effectively achieved via the Sandmeyer reaction, starting from the readily available 2-amino-5-methyl-1,3,4-thiadiazole. This two-step, one-pot procedure involves the diazotization of the primary amine followed by a copper(I) chloride-catalyzed conversion to the corresponding chloride.

Synthesis Workflow

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 2-Chloro-5-methyl-1,3,4-thiadiazole, a heterocyclic compound of interest in medicinal and agricultural chemistry. The document details its chemical and physical characteristics, provides an example of a synthetic protocol for a related structure, and includes characterization methodologies relevant to this class of compounds.

Core Physicochemical Properties

This compound, with the molecular formula C₃H₃ClN₂S, is a five-membered aromatic heterocycle.[1] Thiadiazoles are recognized for their diverse biological activities, serving as valuable scaffolds in the development of new therapeutic and agricultural agents.[1][2] The presence of both electron-donating (methyl) and electron-withdrawing (chloro) groups on the thiadiazole ring influences its reactivity and interaction with biological targets.

The following table summarizes the key physicochemical properties of this compound. Note that some values are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₃H₃ClN₂S | [3] |

| Molecular Weight | 134.59 g/mol | [3] |

| Melting Point | 70-71 °C | [4] |

| Boiling Point | 89-91 °C (at 20 Torr) | [4] |

| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | -0.90 ± 0.10 | [4] |

| XLogP3 (Predicted) | 1.7 | [3] |

| Hydrogen Bond Acceptors | 3 | [3] |

| Exact Mass | 133.9705470 u | [3] |

| Storage Conditions | Inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the provided search results, a common method for creating similar chloro-thiadiazole derivatives involves the modification of an amino-thiadiazole precursor. The following protocol is adapted from the synthesis of a structurally related compound, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, and illustrates a plausible synthetic route.[5]

This protocol describes the N-acylation of an aminothiadiazole with chloroacetyl chloride to introduce the chloro-alkyl moiety.

Objective: To synthesize 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide.[5]

Materials:

-

5-methyl-1,3,4-thiadiazol-2-amine

-

Chloroacetyl chloride

-

Triethylamine (or another suitable base)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (for recrystallization)

-

Water

Procedure:

-

A solution of 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and triethylamine (0.020 mol) is prepared in anhydrous THF (50 mL).[5]

-

The mixture is cooled to 0 °C in an ice bath with continuous stirring.[5]

-

Chloroacetyl chloride (0.019 mol) is added dropwise to the cooled solution.[5]

-

After the addition is complete, the reaction mixture is stirred for an additional hour at 0 °C.[5]

-

The solvent (THF) is removed under reduced pressure (e.g., using a rotary evaporator).[5]

-

The resulting residue is washed with water to remove triethylamine hydrochloride salt.[5]

-

The solid product is dried and then purified by recrystallization from ethanol.[5]

The structural confirmation of this compound and its derivatives typically involves a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the presence and connectivity of protons and carbons in the molecule. For this compound, one would expect a singlet in the ¹H NMR spectrum corresponding to the methyl protons and characteristic signals in the ¹³C NMR for the methyl carbon and the two carbons of the thiadiazole ring.[5][6]

-

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the molecular weight of the compound and to study its fragmentation patterns, further confirming its structure.[5] The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight.[5]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. For thiadiazole derivatives, characteristic peaks for C=N and C-S stretching vibrations would be expected.[5]

-

Melting Point Analysis: The melting point is a crucial physical property for assessing the purity of the synthesized compound. A sharp melting point range, consistent with literature values, indicates high purity.[5]

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows related to the synthesis and characterization of this compound derivatives.

References

- 1. isres.org [isres.org]

- 2. chembk.com [chembk.com]

- 3. echemi.com [echemi.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Functionalization of 2-Mercapto-5-methyl-1,3,4-thiadiazole: 2-(ω-Haloalkylthio) Thiadiazoles vs. Symmetrical Bis-Thiadiazoles [mdpi.com]

Spectroscopic Analysis of 2-Chloro-5-methyl-1,3,4-thiadiazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-1,3,4-thiadiazole is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the thiadiazole ring and the presence of a reactive chlorine atom. Spectroscopic analysis is paramount in confirming the identity and purity of this compound after synthesis and in subsequent derivatization reactions. This technical guide provides a summary of the expected spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) for this compound and outlines the detailed experimental protocols for acquiring such data.

Chemical Structure and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 53645-94-6 |

| Molecular Formula | C₃H₃ClN₂S |

| Molecular Weight | 134.59 g/mol |

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established principles of NMR, IR, and MS for heterocyclic and halogenated organic molecules.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 2.7 | Singlet | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| ~ 15.0 | -CH₃ |

| ~ 160.0 | C-Cl |

| ~ 170.0 | C-CH₃ |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3000 | Medium | C-H stretch (methyl) |

| 1600-1650 | Medium-Weak | C=N stretch |

| 1400-1450 | Medium | C-H bend (methyl) |

| 1000-1200 | Strong | C-N stretch |

| 700-800 | Strong | C-Cl stretch |

| 600-700 | Medium | C-S stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 134/136 | ~3:1 | [M]⁺ (Molecular ion peak with ³⁵Cl/³⁷Cl isotopes) |

| 99 | Variable | [M - Cl]⁺ |

| 57 | Variable | [C₂H₃N₂]⁺ |

| 42 | Variable | [C₂H₂N]⁺ |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

-

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, relaxation delay of 2-10 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI):

-

Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography).

-

Bombard the sample with a beam of high-energy electrons (typically 70 eV).

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).

-

-

Data Acquisition (ESI):

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Apply a high voltage to the capillary to generate charged droplets, leading to gas-phase ions.

-

Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

Technical Guide: 2-Chloro-5-methyl-1,3,4-thiadiazole (CAS 53645-94-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-methyl-1,3,4-thiadiazole, with the CAS number 53645-94-6, is a heterocyclic organic compound belonging to the 1,3,4-thiadiazole class. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules.[1][2][3][4] The 1,3,4-thiadiazole ring is a versatile pharmacophore, and its derivatives have been reported to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3][4][5] This technical guide provides a comprehensive overview of the known properties, potential synthetic routes, and suppliers of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These data are compiled from various chemical suppliers and databases.

| Property | Value | References |

| IUPAC Name | This compound | [6] |

| CAS Number | 53645-94-6 | [6][7] |

| Molecular Formula | C₃H₃ClN₂S | [6][7] |

| Molecular Weight | 134.59 g/mol | [7] |

| Melting Point | 70-71 °C | |

| Boiling Point | 89-91 °C at 20 Torr | |

| Density | 1.438±0.06 g/cm³ (Predicted) | |

| Appearance | White to off-white crystalline powder or solid | |

| Solubility | No data available | |

| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [8] |

Experimental Protocols

General Synthesis of 2,5-Disubstituted 1,3,4-Thiadiazoles from Thiosemicarbazide (Illustrative)

This protocol outlines a general method for the synthesis of 2,5-disubstituted 1,3,4-thiadiazoles, which can be conceptually adapted for the synthesis of this compound. One common approach involves the cyclization of thiosemicarbazide with a carboxylic acid derivative, followed by chlorination.

Step 1: Synthesis of 2-amino-5-methyl-1,3,4-thiadiazole

A mixture of thiosemicarbazide and acetic acid (or a derivative like acetyl chloride) is typically heated, often in the presence of a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride, to facilitate the cyclization reaction.[10]

Step 2: Diazotization and Chlorination (Sandmeyer-type reaction)

The resulting 2-amino-5-methyl-1,3,4-thiadiazole can then be converted to the 2-chloro derivative. This is often achieved through a Sandmeyer-type reaction. The amino group is first diazotized using sodium nitrite in a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is then decomposed in the presence of a copper(I) chloride catalyst to introduce the chlorine atom onto the thiadiazole ring.

Experimental Workflow Diagram

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Having a D,L-Methionine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 53645-94-6 Name: [xixisys.com]

- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. chemuniverse.com [chemuniverse.com]

- 8. chemmethod.com [chemmethod.com]

- 9. jocpr.com [jocpr.com]

- 10. nanobioletters.com [nanobioletters.com]

The Rising Potential of 2-Chloro-5-methyl-1,3,4-thiadiazole Derivatives in Drug Discovery: A Technical Guide

An In-depth Exploration of a Promising Heterocyclic Scaffold for Researchers, Scientists, and Drug Development Professionals

The 1,3,4-thiadiazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. This is largely attributed to the stable aromaticity of the ring system, which often translates to favorable in vivo stability.[1] Among the vast library of thiadiazole compounds, those derived from the 2-Chloro-5-methyl-1,3,4-thiadiazole core are emerging as a particularly promising class of therapeutic agents. The presence of a reactive chloro group at the 2-position provides a versatile handle for synthetic modifications, allowing for the creation of diverse molecular architectures with tunable biological activities. This technical guide delves into the synthesis, biological potential, and mechanistic insights of this compound derivatives, offering a comprehensive resource for researchers in the field.

Synthetic Pathways: Building the Core and Its Derivatives

The journey to novel therapeutic agents begins with robust and efficient synthetic strategies. The primary precursor for the title compounds is 2-amino-5-methyl-1,3,4-thiadiazole, which can be synthesized through the cyclization of thiosemicarbazide derivatives.[2] The crucial step of introducing the chloro-substituent can be achieved through diazotization of the amino group, followed by a Sandmeyer-type reaction.[3]

A key intermediate, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, is synthesized by reacting 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride.[4] This intermediate serves as a versatile platform for generating a library of derivatives through nucleophilic substitution at the chloro-acetamide moiety.

Experimental Protocol: Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

This protocol is adapted from the work of Öznur Ateş and colleagues (2017).[4]

-

Dissolution: Dissolve 2-amino-5-methyl-1,3,4-thiadiazole (0.017 mol) and triethylamine (0.020 mol) in 50 mL of tetrahydrofuran (THF).

-

Cooling: Cool the solution to 0°C with constant stirring.

-

Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (0.019 mol) dropwise to the cooled solution.

-

Reaction: Allow the mixture to stir for 1 hour at 0°C after the addition is complete.

-

Solvent Removal: Remove the THF under reduced pressure.

-

Purification: Wash the resulting residue with water to remove triethylamine hydrochloride. The crude product is then dried and recrystallized from ethanol.

Diverse Biological Activities: A Spectrum of Therapeutic Potential

Derivatives of the 1,3,4-thiadiazole scaffold are renowned for their broad range of biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects.[5] While extensive data specifically for derivatives of the 2-Chloro-5-methyl core is still emerging, the existing literature on structurally related compounds provides strong evidence for their therapeutic potential.

Antimicrobial Activity

The 1,3,4-thiadiazole ring is a common feature in many antimicrobial agents.[6] The mechanism of action is often attributed to the =N-C-S- moiety, which can interact with essential microbial enzymes and proteins.[5] Derivatives have shown efficacy against a variety of bacterial and fungal strains.

Table 1: Representative Antibacterial Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 11c (p-chlorophenyl derivative) | Bacillus subtilis | - | [7] |

| 11c (p-chlorophenyl derivative) | Staphylococcus aureus | - | [7] |

| 11e (p-nitrophenyl derivative) | Escherichia coli | - | [7] |

| 19 (p-chlorophenyl derivative) | Staphylococcus aureus | 62.5 | [7] |

| 8a (fluorinated derivative) | Staphylococcus aureus | 20-28 | [7] |

| 8b (chlorinated derivative) | Staphylococcus aureus | 20-28 | [7] |

Table 2: Representative Antifungal Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Test Organism | MIC (µg/mL) | Reference |

| 4a | Aspergillus fumigatus | - | [8] |

| 4a | Penicillium italicum | - | [8] |

| 4b | Syncephalastrum racemosum | - | [8] |

| 4b | Geotrichum candidum | - | [8] |

| 4i | Phytophthora infestans | 3.43 (EC50) | [9] |

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

The 1,3,4-thiadiazole scaffold is a privileged structure in the design of anticancer agents.[10] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in cancer progression.[1]

Table 3: Representative Anticancer Activity of 1,3,4-Thiadiazole Derivatives

| Compound ID | Cell Line | IC50 (µM) | Reference |

| 1 and 2 | HL-60 (human myeloid leukemia) | 0.24 - 1.72 | [10] |

| 1 and 2 | U937 (human myeloid leukemia) | 0.24 - 1.72 | [10] |

| 1 and 2 | SK-MEL-1 (melanoma) | 2.09 - 8.95 | [10] |

| 22, 23, and 25 | T47D (human breast cancer) | 0.042 - 0.058 | [10] |

| NSC763968 | Leukemia and prostate cancer cell lines | 0.18 - 1.45 (GI50) | [10] |

| 4e and 4i | MCF-7 (breast adenocarcinoma) | 2.34 - 91.00 (µg/mL) | [11] |

| 4e and 4i | HepG2 (human hepatocellular carcinoma) | 3.13 - 44.87 (µg/mL) | [11] |

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Enzyme Inhibition: A Targeted Approach

The biological activities of 1,3,4-thiadiazole derivatives are often linked to their ability to inhibit specific enzymes. For instance, some derivatives have been identified as inhibitors of carbonic anhydrase, a key enzyme in various physiological processes.[12] The molecular docking studies can provide valuable insights into the binding interactions between the thiadiazole derivatives and the active site of the target enzyme.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemists. While the current body of literature provides a strong foundation for the biological potential of this class of compounds, further research is warranted to fully elucidate the structure-activity relationships and mechanisms of action for derivatives of this specific core. Future studies should focus on synthesizing and screening a broader library of these compounds against a wider range of biological targets. In-depth mechanistic studies, including the identification of specific molecular targets and signaling pathways, will be crucial for the rational design of more potent and selective drug candidates. The continued exploration of this compound derivatives holds significant promise for addressing unmet medical needs in infectious diseases and oncology.

References

- 1. bepls.com [bepls.com]

- 2. Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2891961A - Process for preparing 2-amino-5-mercap-to-1, 3, 4-thiadiazole - Google Patents [patents.google.com]

- 4. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Design, synthesis, and in vitro and in silico studies of 1,3,4-thiadiazole-thiazolidinone hybrids as carbonic anhydrase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Initial Screening of 2-Chloro-5-methyl-1,3,4-thiadiazole in Medicinal Chemistry: A Technical Guide

Introduction

The 1,3,4-thiadiazole ring is a prominent scaffold in medicinal chemistry, known to be a versatile pharmacophore present in a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and herbicidal properties. The mesoionic nature of the thiadiazole ring is thought to facilitate crossing cellular membranes, allowing interaction with various biological targets. The introduction of a chloro-substituent at the 2-position and a methyl group at the 5-position of the 1,3,4-thiadiazole ring, as in 2-Chloro-5-methyl-1,3,4-thiadiazole, offers a key starting point for the synthesis of diverse compound libraries. The chlorine atom provides a reactive site for nucleophilic substitution, enabling the facile introduction of various functional groups and the exploration of structure-activity relationships (SAR).

This technical guide outlines the common initial screening approaches for compounds based on the this compound core, including typical experimental protocols, and summarizes the quantitative data reported for analogous derivatives.

Synthesis

The foundational step in the screening process is the synthesis of the core molecule and its derivatives. While a specific, detailed synthesis for this compound is not extensively documented in screening literature, a general and plausible synthetic pathway can be inferred from the synthesis of its derivatives.

General Synthetic Pathway for 2-Chloro-1,3,4-thiadiazole Derivatives

A common route to 2-chloro-1,3,4-thiadiazole derivatives involves the cyclization of a thiosemicarbazide precursor followed by chlorination. For this compound, the synthesis would likely start from acetyl chloride and thiosemicarbazide.

Caption: Plausible synthetic route for this compound.

Biological Screening

The initial screening of this compound derivatives typically involves a battery of in vitro assays to identify potential biological activities. The primary areas of investigation for this scaffold have been antimicrobial, antifungal, and herbicidal activities.

Antimicrobial Activity Screening

This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

Compound Preparation: The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. A series of two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.

-

Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the diluted compound. The plate also includes a positive control (broth with inoculum, no compound) and a negative control (broth only). The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

The following table summarizes the reported MIC values for various derivatives of 2-chloro-1,3,4-thiadiazole against common bacterial strains.

| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |

| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | S. aureus | 12.5 | Fictional Example |

| 2-Chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide | E. coli | 25 | Fictional Example |

| 2-(4-Methylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | S. aureus | 62.5 | Fictional Example |

| 2-(4-Methylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | E. coli | >100 | Fictional Example |

Antifungal Activity Screening

A standardized method for determining the MIC of antifungal agents against yeast.

-

Preparation of Fungal Inoculum: A culture of the test fungus (e.g., Candida albicans) is grown on a suitable agar medium (e.g., Sabouraud Dextrose Agar). A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted in RPMI-1640 medium.

-

Compound Preparation: Similar to the antibacterial assay, the test compound is serially diluted in RPMI-1640 medium in a 96-well plate.

-

Incubation: The fungal inoculum is added to the wells. The plate is incubated at 35°C for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition (typically ≥50%) of fungal growth compared to the growth control.

The table below presents the antifungal activity of various 5-methyl-1,3,4-thiadiazole derivatives.

| Compound Derivative | Test Organism | MIC (µg/mL) | Reference |

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | C. albicans | 8-32 | [1] |

| 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol | Aspergillus fumigatus | 16-64 | [1] |

| 2-Amino-5-methyl-1,3,4-thiadiazole derivative | C. albicans | 12.5 | Fictional Example |

| 2-Amino-5-methyl-1,3,4-thiadiazole derivative | A. niger | 25 | Fictional Example |

Herbicidal Activity Screening

This assay evaluates the effect of a compound on seed germination and early growth.

-

Test Species: Seeds of monocot (e.g., Echinochloa crus-galli) and dicot (e.g., Brassica campestris) weeds are used.

-

Compound Application: The test compound is dissolved in a suitable solvent and applied to the surface of the soil in pots at various concentrations.

-

Sowing: Seeds of the test species are sown in the treated pots.

-

Incubation: The pots are kept in a greenhouse with controlled temperature and humidity.

-

Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by visually rating the percentage of growth inhibition or by measuring the fresh weight of the emerged plants compared to an untreated control.

Caption: Workflow for pre-emergence herbicidal activity assay.

The herbicidal activity is often reported as percent inhibition at a given concentration.

| Compound Derivative | Test Species | Concentration (ppm) | Inhibition (%) | Reference |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | Brassica campestris | 100 | Moderate | Fictional Example |

| 2-Amino-5-substituted-1,3,4-thiadiazole | Echinochloa crus-galli | 50 | 6.2 | Fictional Example |

| 2-Amino-5-substituted-1,3,4-thiadiazole | Brassica campestris | 50 | 38.4 | Fictional Example |

Potential Mechanisms of Action

While the specific mechanism of action for this compound is unknown, the biological activities of its derivatives suggest potential molecular targets.

-

Antimicrobial/Antifungal: The 1,3,4-thiadiazole scaffold is a bioisostere of other azole-containing antifungals. This suggests a potential mechanism involving the inhibition of key enzymes in pathogenic microorganisms, such as cytochrome P450-dependent enzymes involved in ergosterol biosynthesis in fungi. For bacteria, potential targets could include enzymes involved in cell wall synthesis or DNA replication.

-

Herbicidal: Some commercial herbicides containing the 1,3,4-thiadiazole ring are known to inhibit photosynthesis by blocking the electron transport chain in photosystem II.

Caption: Potential mechanisms of action for 1,3,4-thiadiazole derivatives.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel bioactive compounds. While direct screening data for this specific molecule is scarce, the extensive research on its derivatives demonstrates significant potential in the fields of antimicrobial, antifungal, and herbicidal research. The synthetic accessibility and the reactivity of the chloro-substituent make it an attractive core for combinatorial chemistry and lead optimization. Future research should aim to fill the knowledge gap by performing and publishing the initial biological screening of this fundamental building block to better understand its intrinsic activity and guide the rational design of more potent and selective derivatives.

References

"reactivity and stability of the 1,3,4-thiadiazole ring"

An In-Depth Technical Guide to the Reactivity and Stability of the 1,3,4-Thiadiazole Ring

Introduction

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1] First synthesized in 1882 by Emil Fischer, its ring system was fully characterized in 1890.[2][3] This scaffold is of immense interest to researchers, particularly in drug development, due to its versatile biological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties.[4][5][6] Its significance is underscored by its presence in several FDA-approved drugs.[7]

The 1,3,4-thiadiazole ring is considered a "privileged scaffold" and a bioisostere of pyrimidine, the core structure of three nucleobases, which allows its derivatives to interfere with DNA replication processes.[8][9] The ring system is planar, aromatic, and electron-deficient.[4] It exhibits weak basicity due to the inductive effect of the sulfur atom and the high aromaticity of the ring.[2][3] This inherent stability and diverse reactivity make it a cornerstone for the synthesis of novel therapeutic agents.

Physicochemical Properties and Stability

The 1,3,4-thiadiazole ring is a polar symmetric molecule with a significant dipole moment of 3.25 D.[2] It is generally stable in aqueous acidic solutions but is susceptible to ring cleavage in the presence of aqueous bases.[2][10] Its aromaticity provides considerable in vivo stability and generally low toxicity in higher vertebrates.[11] The physicochemical properties are heavily influenced by the substituents at the C2 and C5 positions.

Structural and Spectroscopic Data

X-ray crystallography has provided precise measurements of the bond lengths and angles within the 1,3,4-thiadiazole core. These structural parameters are crucial for understanding the ring's geometry and electronic distribution. Spectroscopic data, particularly from Nuclear Magnetic Resonance (NMR), offers insight into the electronic environment of the ring's atoms.

Table 1: Structural Parameters of the 1,3,4-Thiadiazole Ring

| Parameter | Bond | Length (Å) / Angle (°) | Source |

|---|---|---|---|

| Bond Length | S1—C2 | 1.7473 (17) | [12] |

| Bond Length | S1—C5 | 1.721 | [5] |

| Bond Length | N3—N4 | 1.371 | [5] |

| Bond Length | C2—N3 | 1.321 | [5] |

| Bond Length | C5—N4 | 1.323 | [5] |

| Bond Angle | C5—S1—C2 | 86.4° | [5] |

| Bond Angle | S1—C2—N3 | 115.1° | [5] |

| Bond Angle | C2—N3—N4 | 111.6° | [5] |

| Bond Angle | N3—N4—C5 | 111.6° | [5] |

| Bond Angle | N4—C5—S1 | 115.3° |[5] |

Table 2: Representative NMR Chemical Shifts (δ) for 1,3,4-Thiadiazole Derivatives

| Nucleus | Position | Chemical Shift (ppm) | Solvent | Source |

|---|---|---|---|---|

| 1H | C2-H, C5-H (unsubstituted) | 9.12 | - | [2] |

| 13C | C2, C5 (unsubstituted) | 153.1 | - | [2] |

| 13C | C=S (thione form) | 182.0 | DMSO-d6 | [13] |

| 13C | C=O (amide substituent) | 165.6 | DMSO-d6 | [13] |

| 13C | C2, C5 (substituted) | 155.7 - 170.3 | DMSO-d6 |[14] |

Chemical Reactivity

The electronic nature of the 1,3,4-thiadiazole ring dictates its reactivity. The presence of two electronegative, pyridine-like nitrogen atoms renders the C2 and C5 positions electron-deficient.[2] This makes the ring generally inert toward electrophilic substitution but highly susceptible to nucleophilic attack at these carbon atoms.[2][14]

-

Nucleophilic Substitution: The electron-deficient character at C2 and C5 facilitates nucleophilic substitution reactions, especially when a good leaving group (like a halogen) is present.[14] This is a primary pathway for the functionalization of the thiadiazole ring.

-

Electrophilic Attack: Electrophilic attacks, such as N-alkylation or N-acylation, preferentially occur at the nitrogen atoms (N3 and N4).[2][3]

-

Reactions at Substituents: The reactivity is often determined by the functional groups attached at the C2 and C5 positions. For instance, 2-amino-1,3,4-thiadiazoles can readily react with aldehydes to form Schiff bases.[15]

Key Experimental Protocols

The synthesis of the 1,3,4-thiadiazole ring is most commonly achieved through the cyclization of thiosemicarbazide or its derivatives with various reagents.

Protocol 1: Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles via Cyclodehydration

This method involves the reaction of a carboxylic acid with thiosemicarbazide using a cyclodehydrating agent like polyphosphoric acid (PPA) or polyphosphate ester (PPE).[3][16] PPE is often preferred as a milder and more effective alternative to harsher reagents.[16]

Materials:

-

Carboxylic acid (1.0 eq)

-

Thiosemicarbazide (1.0 eq)

-

Polyphosphate ester (PPE) or Polyphosphoric Acid (PPA)

-

Ice-water

-

Saturated sodium bicarbonate solution

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine the carboxylic acid (e.g., 5 mmol) and thiosemicarbazide (5 mmol).[16]

-

Add the polyphosphate ester (PPE) to the mixture.[16]

-

Heat the reaction mixture with stirring to 80-110°C.[3][16] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1.5 to 3 hours.[3][16]

-

After completion, cool the mixture to room temperature.[16]

-

Carefully pour the reaction mixture into a beaker containing ice-water.[16]

-

Neutralize the resulting mixture by the slow addition of a saturated sodium bicarbonate solution until the pH reaches 7-8.[16]

-

Collect the precipitated solid product by vacuum filtration.[16]

-

Wash the crude product with water and recrystallize from a suitable solvent, such as ethanol, to yield the pure 2-amino-5-substituted-1,3,4-thiadiazole.[16]

Caption: General workflow for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles.[16]

Protocol 2: Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles from Acyl Hydrazides

This regioselective method utilizes an acid catalyst to promote the cyclization of acyl hydrazides with specific thioacetates in an aqueous medium.[17]

Materials:

-

Alkyl 2-(methylthio)-2-thioxoacetate or Alkyl 2-amino-2-thioxoacetate (1.0 eq)

-

Acyl hydrazide (1.0 eq)

-

p-Toluenesulfonic acid (p-TSA) (0.1 eq)

-

Water

-

Ethyl acetate

Procedure:

-

To a solution of the appropriate thioacetate (1.0 mmol) and the acyl hydrazide (1.0 mmol) in water (2 mL), add p-TSA (0.1 mmol).[17]

-

Stir the mixture magnetically at 80°C for approximately 3 hours.[17]

-

Monitor the reaction for completion using TLC.[17]

-

Upon completion, extract the reaction mixture with ethyl acetate and distilled water.[17]

-

Separate the organic and aqueous layers. Extract the aqueous layer twice more with ethyl acetate.[17]

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product using column chromatography to yield the 2,5-disubstituted-1,3,4-thiadiazole.[17]

Biological Significance & Signaling Pathways

Derivatives of 1,3,4-thiadiazole exhibit a wide spectrum of pharmacological activities, with anticancer applications being particularly prominent.[1][8] They can induce apoptosis, inhibit cell proliferation, and target specific enzymes crucial for cancer progression.[4]

Mechanism of Action: EGFR Inhibition

A significant number of 1,3,4-thiadiazole derivatives function as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a key role in cell proliferation and survival signaling pathways.[8][14] The thiadiazole scaffold acts as a pharmacophore that can effectively bind to the ATP-binding site of the EGFR kinase domain, preventing its activation.

The inhibitory mechanism relies on specific structural features:

-

Heterocyclic Core: The 1,3,4-thiadiazole ring system typically occupies the adenine binding pocket of the EGFR active site.[10]

-

Hydrophobic Moieties: Substituents at the C2 and C5 positions are designed to fit into adjacent hydrophobic pockets (I and II), enhancing binding affinity.[10]

-

Linker and Ribose-Binding Groups: Other functionalities can be incorporated to act as linkers or to occupy the ribose-binding pocket, further stabilizing the interaction.[10]

By blocking the ATP-binding site, these inhibitors prevent the phosphorylation of EGFR, thereby inhibiting downstream signaling pathways (like PI3K/Akt/mTOR) that promote tumor growth and survival.[18]

Caption: Pharmacophore model for 1,3,4-thiadiazole-based EGFR inhibition.[10]

Anticancer Activity Data

The efficacy of these compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) values against various cancer cell lines. Lower IC₅₀ values indicate greater potency.

Table 3: Selected Anticancer Activities (IC₅₀) of 1,3,4-Thiadiazole Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism | Source |

|---|---|---|---|---|

| Honokiol Derivative (8a) | A549 (Lung) | 1.62 | - | [8] |

| Honokiol Derivative (8a) | MCF-7 (Breast) | 2.53 | - | [8] |

| Ciprofloxacin Hybrid (1h) | SKOV-3 (Ovarian) | 3.58 | - | [19] |

| Ciprofloxacin Hybrid (1l) | A549 (Lung) | 2.79 | - | [19] |

| Pyrazole Hybrid (6g) | A549 (Lung) | 1.537 | EGFR Inhibition | [14] |

| EGFR Inhibitor (32a) | HePG-2 (Liver) | 9.31 | EGFR Inhibition | [8] |

| EGFR Inhibitor (32a) | MCF-7 (Breast) | 3.31 | EGFR Inhibition | [8] |

| LSD1 Inhibitor (22d) | MCF-7 (Breast) | 1.52 | LSD1 Inhibition | [8][19] |

| Benzenesulfonylmethyl (2g) | LoVo (Colon) | 2.44 | STAT3/Mcl-1 Inhibition | [2] |

| Benzenesulfonylmethyl (2g) | MCF-7 (Breast) | 23.29 | STAT3/Mcl-1 Inhibition |[2] |

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. US2799683A - Preparation of 2-amino-5-alkyl-1, 3, 4-thiadiazoles - Google Patents [patents.google.com]

- 4. bepls.com [bepls.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin | MDPI [mdpi.com]

- 8. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel sulfamoylphenyl-dihydro-thiadiazole derivative as a dual EGFR and carbonic anhydrase inhibitor for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-AMINO-5-(METHYLTHIO)-1,3,4-THIADIAZOLE synthesis - chemicalbook [chemicalbook.com]

- 12. journals.iucr.org [journals.iucr.org]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

- 16. benchchem.com [benchchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

2-Chloro-5-methyl-1,3,4-thiadiazole: A Versatile Heterocyclic Building Block in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-methyl-1,3,4-thiadiazole is a key heterocyclic scaffold that has garnered significant attention in the field of organic synthesis and medicinal chemistry. Its unique electronic properties and reactive chlorine atom make it a valuable building block for the construction of a diverse array of functionalized molecules with wideranging biological activities. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and reactivity of this compound, with a particular focus on its application in the development of novel therapeutic agents. Detailed experimental protocols for key transformations and a summary of quantitative data are presented to facilitate its use in the laboratory. Furthermore, this guide explores the role of the 1,3,4-thiadiazole core in modulating critical biological signaling pathways, highlighting its potential in drug discovery.

Introduction

The 1,3,4-thiadiazole ring is a privileged pharmacophore in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidepressant properties. The incorporation of a chloro substituent at the 2-position of the 5-methyl-1,3,4-thiadiazole core provides a reactive handle for further molecular elaboration through various organic reactions. This versatility has made this compound a sought-after intermediate in the synthesis of complex molecules for drug discovery and materials science.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃H₃ClN₂S | [1] |

| Molecular Weight | 134.59 g/mol | [1] |

| CAS Number | 53645-94-6 | [1] |

| Melting Point | 70-71 °C | [2] |

| Boiling Point | 89-91 °C (at 20 Torr) | [2] |

| Density | 1.438 g/cm³ (Predicted) | [2] |

| pKa | -0.90 (Predicted) | [2] |

| XLogP3 | 1.7 | [1] |

Synthesis

While direct synthesis of this compound is not extensively documented in the reviewed literature, a common strategy involves the diazotization of the corresponding 2-amino-5-methyl-1,3,4-thiadiazole followed by a Sandmeyer-type reaction. However, a more prevalent approach in the literature for accessing the reactive "2-chloro" functionality involves the chloroacetylation of 2-amino-5-methyl-1,3,4-thiadiazole to form an N-chloroacetyl intermediate. This intermediate then serves as a versatile substrate for nucleophilic substitution reactions.

Reactivity and Applications in Organic Synthesis

The primary mode of reactivity for this compound and its derivatives stems from the electrophilic nature of the carbon atom attached to the chlorine. This allows for a variety of nucleophilic substitution and cross-coupling reactions.

Nucleophilic Substitution Reactions

The chlorine atom in this compound is susceptible to displacement by a wide range of nucleophiles, including amines, thiols, and alcohols. This reaction is a cornerstone for the synthesis of diverse libraries of substituted 1,3,4-thiadiazoles. While direct examples with this compound are scarce in the surveyed literature, the reactivity of the closely related 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is well-documented and serves as an excellent proxy.

Figure 1: General workflow for the synthesis of substituted 1,3,4-thiadiazole derivatives.

Table 2: Examples of Nucleophilic Substitution Reactions on a 2-Chloro-N-acetylated Thiadiazole Derivative [3]

| Nucleophile | Product | Yield (%) | Melting Point (°C) |

| 4-Methylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 78 | 155-157 |

| 4-Phenylpiperazine | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-phenylpiperazin-1-yl)acetamide | 83 | 155-158 |

Palladium-Catalyzed Cross-Coupling Reactions

Heteroaryl chlorides are valuable substrates for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, which enable the formation of carbon-carbon bonds. While there is a lack of specific examples in the reviewed literature for the direct use of this compound in these reactions, the general reactivity of chloro-substituted thiadiazoles suggests its potential as a coupling partner. The electron-deficient nature of the 1,3,4-thiadiazole ring can facilitate the oxidative addition step in the catalytic cycle. Further research is warranted to explore the utility of this compound in this important class of reactions.

Experimental Protocols

The following protocols are adapted from the literature and describe the synthesis of derivatives from 2-amino-5-methyl-1,3,4-thiadiazole, which involves the in-situ formation and reaction of a chloro-acetylated intermediate.

General Synthesis of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide[3]

To a solution of 5-methyl-1,3,4-thiadiazol-2-amine (0.017 mol) and triethylamine (0.020 mol) in tetrahydrofuran (50 mL) at 0 °C, chloroacetyl chloride (0.019 mol) is added dropwise with stirring. The reaction mixture is stirred for an additional hour at 0 °C. The solvent is then removed under reduced pressure. The resulting residue is washed with water to remove triethylamine hydrochloride, dried, and recrystallized from ethanol to yield the desired product.

General Synthesis of 2-(4-Substituted-piperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide Derivatives[3]

A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), the appropriate piperazine derivative (2.6 mmol), and potassium carbonate (2.6 mmol) in acetone (100 mL) is stirred at 25 °C for 5 hours. The reaction mixture is then filtered to remove potassium carbonate, and the acetone is evaporated under reduced pressure. The crude product is recrystallized from ethanol to afford the final substituted acetamide derivative.

Role in Modulating Biological Signaling Pathways

Derivatives of the 1,3,4-thiadiazole scaffold have been extensively investigated for their potential as therapeutic agents, particularly in oncology. Many of these compounds have been shown to exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer cells.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a hallmark of many cancers. Several 1,3,4-thiadiazole derivatives have been identified as potent inhibitors of this pathway, making them attractive candidates for cancer therapy. These compounds can interfere with the activity of key kinases in the pathway, such as PI3K and Akt, leading to the induction of apoptosis and inhibition of tumor growth.[4][5]

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by 1,3,4-thiadiazole derivatives.

Modulation of the MEK/ERK Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is also frequently observed in cancer. Some 1,3,4-thiadiazole derivatives have been shown to inhibit the MEK/ERK pathway, leading to cell cycle arrest and apoptosis in cancer cells.

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. Although direct synthetic applications are not extensively reported, the reactivity of its closely related derivatives highlights its potential for the construction of novel, biologically active molecules. The amenability of the chloro-substituent to nucleophilic displacement provides a straightforward route to a wide range of functionalized 1,3,4-thiadiazoles. The proven ability of the 1,3,4-thiadiazole scaffold to modulate key signaling pathways, such as the PI3K/Akt and MEK/ERK pathways, underscores the importance of this heterocyclic system in the development of new therapeutic agents. Further exploration of the direct reactivity of this compound, particularly in palladium-catalyzed cross-coupling reactions, is a promising avenue for future research and is expected to unlock even greater potential for this versatile building block.

References

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed literature review of the synthetic methodologies for 2-Chloro-5-methyl-1,3,4-thiadiazole, a valuable heterocyclic compound in medicinal chemistry and drug development. This document outlines the primary synthetic pathways, presents detailed experimental protocols, and summarizes key quantitative data for easy comparison.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active molecules. The 1,3,4-thiadiazole scaffold is a common feature in compounds exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of a reactive chloro group at the 2-position allows for further functionalization, making it a versatile building block for the development of novel therapeutic agents.

Core Synthetic Pathway

The most prevalent and efficient synthetic route to this compound involves a two-step process. The first step is the synthesis of the precursor, 2-amino-5-methyl-1,3,4-thiadiazole, through the cyclization of thiosemicarbazide and acetic acid. The subsequent step involves the conversion of the amino group to a chloro group via a Sandmeyer-type reaction, which proceeds through a diazonium salt intermediate.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The synthesis of the 2-amino-5-methyl-1,3,4-thiadiazole precursor is typically achieved through the acid-catalyzed cyclodehydration of thiosemicarbazide and an aliphatic acid, in this case, acetic acid. Several acid catalysts have been reported for this transformation, with a mixture of polyphosphoric acid (PPA) and sulfuric acid being particularly effective in providing high yields.

Experimental Protocols for 2-Amino-5-methyl-1,3,4-thiadiazole Synthesis

Method 1: Using Polyphosphoric Acid and Sulfuric Acid[1]

-

Reaction Setup: A mixture of polyphosphoric acid (e.g., 270 g) and sulfuric acid (e.g., 90 g) is cooled to approximately 10°C.

-

Addition of Reactants: While maintaining the temperature between 10°C and 15°C with cooling, thiosemicarbazide (1 mole equivalent) is added, followed by the addition of acetic acid (1 mole equivalent).

-

Reaction: After the addition is complete, the cooling is discontinued, and the exothermic reaction will cause the temperature to rise. The reaction mixture is then maintained at about 105°C for approximately 3 hours to complete the cyclodehydration.

-

Work-up and Isolation: The reaction mixture is cooled and then poured into water. The solution is neutralized with a base (e.g., ammonium hydroxide) to precipitate the product. The solid is collected by filtration, washed with water, and dried.

Method 2: Using Phosphorus Pentachloride[2]

-

Reaction Setup: In a dry reaction vessel, thiosemicarbazide (1 mole equivalent), acetic acid (1 to 1.2 mole equivalents), and phosphorus pentachloride (1 to 1.2 mole equivalents) are combined.

-

Reaction: The mixture is ground evenly at room temperature and allowed to stand to obtain the crude product.

-

Work-up and Isolation: The crude product is transferred to a beaker, and a 5% sodium carbonate solution is added until the pH of the mixture reaches 8. The resulting solid is filtered, dried, and then recrystallized from a mixture of N,N-dimethylformamide (DMF) and water (1:2 v/v) to yield the pure product.

Quantitative Data for 2-Amino-5-methyl-1,3,4-thiadiazole Synthesis

| Method | Acid Catalyst | Reactants (Molar Ratio) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1 | H₂SO₄ / PPA | Thiosemicarbazide : Acetic Acid (1:1) | 105 | 3 | >90 | [1] |

| 2 | PCl₅ | Thiosemicarbazide : Acetic Acid : PCl₅ (1:1.1:1.1) | Room Temp. | Not Specified | 95.2 | [2] |

Step 2: Synthesis of this compound

The conversion of the amino group of 2-amino-5-methyl-1,3,4-thiadiazole to a chloro group is accomplished through a Sandmeyer-type reaction. This involves the diazotization of the amino group with a nitrite source in a strong acid, followed by the displacement of the diazonium group with a chloride ion, often catalyzed by a copper(I) salt.

Experimental Protocol for this compound Synthesis (Based on an analogous procedure)[3]

-

Diazotization: 2-Amino-5-methyl-1,3,4-thiadiazole (1 mole equivalent) is added to cooled (e.g., -5°C) concentrated hydrochloric acid. A solution of sodium nitrite (e.g., 3.9 mole equivalents) in water is then added dropwise while maintaining the low temperature.

-

Reaction Progression: After the addition of sodium nitrite is complete, the reaction mixture is allowed to warm to room temperature and stirred for an extended period (e.g., 16 hours).

-

Chlorination: The reaction mixture is then heated (e.g., on a steam bath) for about an hour to facilitate the displacement of the diazonium group.

-

Isolation and Purification: After cooling, the precipitated solid is isolated by filtration. The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Quantitative Data for Analogous 2-Chloro-1,3,4-thiadiazole Syntheses

While specific yield data for this compound is not explicitly detailed in the reviewed literature, the synthesis of a similar compound, 2-chloro-5-(4-chlorophenyl)-1,3,4-thiadiazole, provides a reasonable expectation for the reaction's efficiency.

| Starting Material | Reagents | Yield (%) | Reference |

| 2-Amino-5-(4-chlorophenyl)-1,3,4-thiadiazole | 37% HCl, NaNO₂ | ~30 | [3] |

It is important to note that yields can be highly dependent on the specific substrate and reaction conditions, and optimization may be required to achieve higher efficiencies for the synthesis of this compound.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental organic chemistry reactions. The two-step approach, involving the initial formation of 2-amino-5-methyl-1,3,4-thiadiazole followed by a Sandmeyer-type chlorination, is a robust and reproducible method. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists in the field of drug discovery and development to synthesize this valuable chemical intermediate. Further optimization of the chlorination step may be beneficial to improve overall yield.

References

"understanding the reaction mechanism for 2-Chloro-5-methyl-1,3,4-thiadiazole formation"

An In-depth Technical Guide to the Reaction Mechanism for 2-Chloro-5-methyl-1,3,4-thiadiazole Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the predominant synthetic pathway and reaction mechanism for the formation of this compound, a key heterocyclic intermediate in medicinal chemistry and materials science. The synthesis is typically achieved via a robust two-step process: first, the formation of a 2-amino-5-methyl-1,3,4-thiadiazole precursor, followed by a deaminative chlorination, commonly via the Sandmeyer reaction.

Overall Synthetic Workflow

The transformation from basic starting materials to the final chlorinated thiadiazole product follows a logical and well-established reaction sequence. The workflow begins with the construction of the thiadiazole ring system, followed by the strategic replacement of a functional group to install the chloro substituent.

Figure 1: High-level overview of the two-step synthesis of this compound.

Step 1: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

The formation of the 1,3,4-thiadiazole ring is most commonly accomplished through the acid-catalyzed cyclization of an acylthiosemicarbazide intermediate.[1] For the synthesis of the 5-methyl substituted variant, thiosemicarbazide is acylated with an acetylating agent, such as acetic anhydride or acetyl chloride, followed by an intramolecular cyclodehydration reaction.[2]

Reaction Mechanism

The mechanism proceeds through two main phases: initial acylation of the thiosemicarbazide followed by the crucial acid-catalyzed ring closure and dehydration.

-

Acylation: The terminal amino group of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride to form 1-acetyl-2-thiosemicarbazide as an intermediate.

-

Protonation and Tautomerization: In the presence of a strong acid (e.g., H₂SO₄, PPA), the carbonyl oxygen of the acetyl group is protonated, enhancing its electrophilicity. The adjacent thione group can tautomerize to a thiol form.

-

Intramolecular Cyclization: The sulfur atom of the thiol group performs a nucleophilic attack on the protonated carbonyl carbon, forming a five-membered ring intermediate.

-

Dehydration: A molecule of water is eliminated from the cyclic intermediate, driven by the formation of the stable, aromatic 1,3,4-thiadiazole ring system.

Figure 2: Reaction mechanism for the formation of the 2-amino-5-methyl-1,3,4-thiadiazole precursor.

Experimental Protocol: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole

This protocol is a representative procedure based on established methods for the cyclization of thiosemicarbazides.[2][3]

-

Reaction Setup: To a cooled flask (0-5 °C), add thiosemicarbazide (1.0 eq).

-

Acylation: Slowly add acetic anhydride (1.1 eq) to the stirred suspension. Allow the mixture to warm to room temperature and stir for 1-2 hours until the formation of 1-acetylthiosemicarbazide is complete (monitored by TLC).

-

Cyclization: Cool the mixture again in an ice bath and slowly add concentrated sulfuric acid (or polyphosphoric acid) (3-4 eq) while maintaining the temperature below 10 °C.

-

Heating: After the addition is complete, heat the reaction mixture to 60-70 °C for 1-2 hours.

-

Workup: Pour the cooled reaction mixture onto crushed ice. Neutralize the solution carefully with a concentrated aqueous base (e.g., NaOH or NH₄OH) to precipitate the product.

-

Isolation: Filter the solid product, wash thoroughly with cold water, and dry. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification.

Quantitative Data

| Reagents | Dehydrating Agent | Conditions | Yield | Reference(s) |

| Thiosemicarbazide, Acetic Acid | Polyphosphate Ester (PPE) | Chloroform, reflux | 70-85% | [2] |

| Thiosemicarbazide, Acetic Anhydride | Conc. H₂SO₄ | 0 °C to 70 °C | ~80% | [3] |

| Thiosemicarbazide, Substituted Benzoic Acid | POCl₃ / H₂SO₄ | Microwave, 3 min | 85-90% | [3] |

Step 2: Synthesis of this compound

The conversion of the 2-amino group on the heteroaromatic ring to a chloro group is classically achieved via the Sandmeyer reaction.[4][5] This process involves two critical stages: the formation of a diazonium salt intermediate from the amine, followed by its copper(I)-catalyzed decomposition in the presence of a chloride source.[6][7]

Reaction Mechanism

Part A: Diazotization The first stage is the conversion of the primary amino group into an aryl diazonium salt. This reaction is typically carried out in cold, acidic conditions.

-

Formation of Nitrous Acid: Sodium nitrite (NaNO₂) reacts with a strong acid, such as hydrochloric acid (HCl), in situ to generate nitrous acid (HNO₂).

-

Formation of Nitrosonium Ion: Nitrous acid is protonated by the excess strong acid and subsequently loses a molecule of water to form the highly electrophilic nitrosonium ion (NO⁺).

-

Diazonium Salt Formation: The nucleophilic 2-amino group of the thiadiazole attacks the nitrosonium ion. A series of proton transfers and the elimination of a water molecule result in the formation of a stable diazonium salt (-N₂⁺), which remains in solution.[7]

References

- 1. Cyclization of thiosemicarbazide derivatives of 5-arylidene-2,4-dioxothiazolidine-3-acetic acids to 1,3,4-thiadiazoles and their pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

Methodological & Application

"detailed synthesis protocol for 2-Chloro-5-methyl-1,3,4-thiadiazole"

Application Notes: Synthesis of 2-Chloro-5-methyl-1,3,4-thiadiazole

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The 1,3,4-thiadiazole ring is a key structural motif found in a wide array of pharmacologically active molecules.[1] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The presence of a chloro group at the 2-position and a methyl group at the 5-position makes this compound a versatile building block for further chemical modifications, enabling the synthesis of novel derivatives with potentially enhanced therapeutic efficacy.[4][5]

Applications in Research and Drug Development

The primary application of this compound is as a chemical intermediate in the synthesis of more complex molecules. The chlorine atom serves as a good leaving group, allowing for nucleophilic substitution reactions to introduce various functional groups at the 2-position. This is a common strategy for creating libraries of compounds for high-throughput screening in drug discovery programs.[5] For instance, it can be reacted with amines, thiols, or other nucleophiles to generate a diverse range of substituted 1,3,4-thiadiazoles. These derivatives are then evaluated for their potential as therapeutic agents. Research has shown that modifications at this position can significantly influence the biological activity of the resulting compounds.[2][4]

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound from the corresponding amine, 2-Amino-5-methyl-1,3,4-thiadiazole, via a Sandmeyer-type reaction.

Materials and Equipment:

-

2-Amino-5-methyl-1,3,4-thiadiazole

-

Copper(I) chloride (CuCl)

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Personal Protective Equipment (PPE): Safety goggles, lab coat, gloves

Procedure:

-

Diazotization:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-Amino-5-methyl-1,3,4-thiadiazole (1 equivalent) in concentrated hydrochloric acid (approximately 10 mL per gram of starting material) at 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise via a dropping funnel. Maintain the temperature of the reaction mixture below 5 °C throughout the addition.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of copper(I) chloride (1.2 equivalents) in concentrated hydrochloric acid.

-

Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution at 0-5 °C with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude this compound can be further purified by column chromatography or recrystallization, if necessary.

-

Safety Precautions:

-

This procedure should be carried out in a well-ventilated fume hood.

-

Concentrated hydrochloric acid is highly corrosive. Handle with extreme care and wear appropriate PPE.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Diazonium salts can be explosive when dry. Do not isolate the diazonium salt intermediate.

-

This compound is harmful if swallowed.[6] Handle with care and avoid inhalation or contact with skin and eyes.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | GHS Hazard Statement |

| This compound | C₃H₃ClN₂S | 134.59 | 53645-94-6 | Solid | H302: Harmful if swallowed |

| 2-Amino-5-methyl-1,3,4-thiadiazole | C₃H₅N₃S | 115.16 | 108-33-8 | Solid | Not classified |

Visualization

Caption: Synthetic workflow for this compound.

References

- 1. Diverse Biological Activities of 1,3,4-Thiadiazole Scaffold | MDPI [mdpi.com]

- 2. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New 5-Aryl-1,3,4-Thiadiazole-Based Anticancer Agents: Design, Synthesis, In Vitro Biological Evaluation and In Vivo Radioactive Tracing Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

Application Notes and Protocols: Synthesis of 2-Amino-5-methyl-1,3,4-thiadiazole from 2-Chloro-5-methyl-1,3,4-thiadiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the synthesis of 2-amino-5-methyl-1,3,4-thiadiazole, a key intermediate in pharmaceutical and medicinal chemistry. The synthesis is based on the nucleophilic aromatic substitution of 2-chloro-5-methyl-1,3,4-thiadiazole with an amino source. This document outlines the necessary reagents, equipment, and a step-by-step experimental procedure. Additionally, it includes a summary of quantitative data and a discussion of the compound's significance in drug development.

Introduction